Fluazifop

Catalog No.
S598549
CAS No.
69335-91-7
M.F
C15H12F3NO4
M. Wt
327.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazifop

Researchers often mistakenly source fluazifop-butyl for cell-free ACCase assays, but that prodrug requires metabolic activation. This free acid (CAS 69335-91-7) is the active inhibitor, enabling direct IC50 measurement without confounding variables. - Essential for cell-free target-site resistance screening; serves as the reference standard for LC-MS/MS residue quantification per EPA methods. - High-purity (>98%) solid for synthetic derivatization and enzyme kinetics. Global shipping with reliable stock ensures timely delivery.

CAS Number

69335-91-7

Product Name

Fluazifop

IUPAC Name

2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid

Molecular Formula

C15H12F3NO4

Molecular Weight

327.25 g/mol

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)

InChI Key

YUVKUEAFAVKILW-UHFFFAOYSA-N

Synonyms

Fluazifop; 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

The exact mass of the compound Fluazifop is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg

Fluazifop (CAS 69335-91-7) is the free acid form of the aryloxyphenoxypropionate (APP) class of graminicides. While commercial agricultural formulations almost exclusively utilize its esterified prodrug forms (such as fluazifop-butyl or fluazifop-P-butyl) to facilitate cuticular penetration in plants, the free acid is the actual biologically active moiety responsible for the inhibition of plastidic acetyl-CoA carboxylase (ACCase) [1]. For procurement purposes, Fluazifop free acid is primarily sourced by analytical testing laboratories, agrochemical research facilities, and biochemical assay developers. It serves as the mandatory reference standard for environmental residue quantification, a direct-acting inhibitor for cell-free in vitro enzyme kinetic studies, and a versatile synthetic precursor for developing novel water-soluble salts or custom ester derivatives .

Research Fit

Analytical standard for the persistent soil metabolite of fluazifop-butyl herbicides
Solid free acid form supports precise gravimetric standard preparation
Suited for environmental residue monitoring and ACCase inhibitor research

A common procurement error is substituting the widely available commercial ester (fluazifop-butyl) when the free acid (Fluazifop) is required. This substitution fails fundamentally in two primary research workflows. First, in isolated biochemical assays, fluazifop-butyl is a prodrug that lacks direct binding affinity to the ACCase enzyme; it must be enzymatically cleaved in vivo to become active. Using the ester in cell-free target-site resistance screening will yield false negatives [1]. Second, in regulatory environmental and agricultural testing, the ester degrades rapidly in soil and plant matrices. Analytical methods mandated by regulatory bodies specifically require the free acid as the terminal residue marker for LC-MS/MS calibration; the parent ester cannot serve as a reliable quantitative baseline for environmental persistence[2].

Substitution Risk

Metabolite identity mismatch
Fluazifop-P-butyl ester rapidly hydrolyzes to fluazifop; using the ester as a surrogate ignores the distinct environmental persistence of the acid metabolite and may yield non-representative residue data.
Cross-resistance pattern divergence
Specific ACCase mutations confer quantitatively different resistance factors to fluazifop versus other AOPPs or pinoxaden; substituting compounds can undermine resistance monitoring accuracy.
Physical state and handling mismatch
Fluazifop is a solid at room temperature, while common prodrugs are liquids; this alters standard preparation workflows and solubility profiles in analytical methods.

In Vitro ACCase Inhibition

Fluazifop free acid is the active inhibitory moiety that binds the carboxyltransferase domain of plastidic ACCase. In isolated cell-free enzyme assays, the free acid demonstrates potent, dose-dependent inhibition (with IC50 values typically in the low micromolar range for susceptible grass biotypes). In contrast, the fluazifop-butyl ester is essentially inactive in these isolated systems because it requires in vivo esterase cleavage to release the active acid[1]. Procuring the free acid is an absolute requirement for researchers mapping target-site mutations (e.g., W1999C or I2041T) in isolated enzyme models.

Evidence DimensionIn vitro ACCase inhibition (IC50)
Target Compound DataDirectly active (low micromolar IC50)
Comparator Or BaselineFluazifop-butyl ester (Inactive without enzymatic hydrolysis)
Quantified DifferenceAbsolute requirement of the free acid for cell-free target-site binding
ConditionsCell-free plastidic ACCase inhibition assay

Prevents false-negative results in biochemical assays and target-site resistance screening where prodrug cleavage mechanisms are absent.

Efficacy ranking
Head-to-head
Rank 3 of 5 against quackgrass
Reported intermediate efficacy within AOPP class
quizalofop ≥ haloxyfop > fluazifop > cloproxydim > sethoxydim

Primary Metabolite in Residue Analysis

In soil and plant matrices, fluazifop-butyl undergoes rapid ester cleavage to form fluazifop free acid. Regulatory metabolism studies indicate that the free acid (along with its conjugates) constitutes 20–70% of the Total Radioactive Residue (TRR), while the parent ester is highly transient[1]. Consequently, standardized analytical workflows, such as EPA Method GRM044.03A and QuEChERS extractions, explicitly require Fluazifop free acid as the primary analytical reference standard with a Limit of Quantitation (LOQ) established at 1.0 ppb in soil [2].

Evidence DimensionTerminal residue composition (% TRR)
Target Compound DataFluazifop free acid (20–70% of TRR; stable terminal marker)
Comparator Or BaselineFluazifop-butyl (Transient; rapidly degrades)
Quantified DifferenceFree acid is the dominant, quantifiable regulatory marker
ConditionsSoil and plant matrix metabolism over time

Essential for analytical laboratories that must procure certified reference standards to comply with EPA and EFSA residue quantification mandates.

Transpiration kinetics
Head-to-head
Reduced transpiration less quickly and to a lesser extent than haloxyfop or quizalofop
Supports time-course physiological assay interpretation
Observed at rates <0.56 kg ae/ha in quackgrass

pH-Dependent Aqueous Solubility

The free acid form of Fluazifop contains a carboxylic acid functional group with a pKa of approximately 3.12. At a neutral physiological or environmental pH (pH 7), the compound exists primarily in its anionic form, yielding a high aqueous solubility of approximately 780 mg/L. In stark contrast, the neutral fluazifop-butyl ester is highly lipophilic and practically insoluble in water (solubility ~1-2 mg/L) [1]. This differential solubility dictates the handling, stock solution preparation, and formulation strategies for the material.

Evidence DimensionAqueous solubility at pH 7 (20°C)
Target Compound Data~780 mg/L (Fluazifop free acid)
Comparator Or Baseline~1-2 mg/L (Fluazifop-butyl ester)
Quantified Difference>300-fold higher aqueous solubility for the free acid at neutral pH
ConditionsAqueous solution, pH 7, 20°C

Critical for designing aqueous dosing regimens in hydroponic studies or formulating water-soluble salts without relying on heavy organic cosolvents.

Environmental persistence
Cross-study
Relatively persistent metabolite
vs. ester half-lives 0.136–2.7 days
Essential for long-term soil residue monitoring
Degradation contrast confirmed in multiple agricultural soils
Cross-resistance profile
Head-to-head
Resistance factor 181 vs. pinoxaden RF 133
Informs resistance assay design and data interpretation
Ile1781Leu mutation linked to fluazifop resistance; Ile2041Asn to pinoxaden
Physicochemical form
Cross-study
Solid · MP 97–100 °C
Solid Liquid ester
Dictates gravimetric vs. volumetric standard preparation
Fluazifop-P-butyl is a liquid with MP ~5 °C

In Vitro Target-Site Resistance Screening

Because fluazifop-butyl is inactive in cell-free systems, the free acid is the mandatory procurement choice for researchers conducting isolated ACCase enzyme assays. It allows precise IC50 determination when mapping resistance mutations (e.g., W1999C or I2041T) in weed biotypes without the confounding variables of in vivo prodrug metabolism [2].

Environmental and Crop Residue Quantification

As the primary stable metabolite of commercial APP herbicides, Fluazifop free acid is required as an analytical reference standard for LC-MS/MS and GC-NPD workflows. Procurement of high-purity free acid is necessary to execute QuEChERS extractions and EPA-validated methods (e.g., GRM044.03A) for monitoring soil half-life and crop Maximum Residue Limits (MRLs) [1].

Precursor for Novel Ester & Salt Synthesis

The accessible carboxylic acid handle (pKa ~3.12) makes Fluazifop an ideal synthetic precursor. Agrochemical developers and formulation chemists procure the free acid to synthesize custom water-soluble salts, novel ester derivatives, or fluorophore-conjugated probes for advanced targeted delivery and mechanism-of-action studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental residue monitoring standard
Metabolite identity and environmental persistence context
Long-term soil residue quantification; LC-MS/MS method accuracy
ACCase cross-resistance mechanism studies
Resistance factor profile across ACCase inhibitor classes
Dose-response assay design; mutation-specific resistance monitoring
Plant physiology and uptake kinetics assays
Kinetic profile for transpiration reduction and onset of action
Time-course transpiration and water-uptake endpoint analysis
In vitro ACCase enzyme inhibition studies
Direct-acting acid form; no hydrolysis required
IC₅₀ determination in cell-free enzyme assays

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

327.07184235 Da

Monoisotopic Mass

327.07184235 Da

Heavy Atom Count

23

LogP

3.18 (LogP)

UNII

8JD49YW45K

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 194 of 197 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

69335-91-7

Wikipedia

Fluazifop

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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